molecular formula C14H25NO2S B2586304 N-[2-(oxan-4-ylsulfanyl)ethyl]cyclohexanecarboxamide CAS No. 2034289-69-3

N-[2-(oxan-4-ylsulfanyl)ethyl]cyclohexanecarboxamide

Cat. No.: B2586304
CAS No.: 2034289-69-3
M. Wt: 271.42
InChI Key: RXGMYIRQKNQPPL-UHFFFAOYSA-N
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Description

N-[2-(Oxan-4-ylsulfanyl)ethyl]cyclohexanecarboxamide is a synthetic compound featuring a cyclohexanecarboxamide core linked to an oxan-4-ylsulfanyl group via an ethyl spacer. Although direct pharmacological data for this compound are absent in the provided evidence, its structural analogs—particularly those with modifications to the sulfanyl group or cyclohexane moiety—have been studied for applications ranging from antimelanoma agents to serotonin receptor ligands.

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2S/c16-14(12-4-2-1-3-5-12)15-8-11-18-13-6-9-17-10-7-13/h12-13H,1-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGMYIRQKNQPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]cyclohexanecarboxamide typically involves the following steps:

    Formation of the oxan-4-ylsulfanyl intermediate: This step involves the reaction of oxane with a suitable thiol reagent under controlled conditions to form the oxan-4-ylsulfanyl intermediate.

    Coupling with ethylamine: The oxan-4-ylsulfanyl intermediate is then reacted with ethylamine to form the N-[2-(oxan-4-ylsulfanyl)ethyl] intermediate.

    Cyclohexanecarboxamide formation: The final step involves the reaction of the N-[2-(oxan-4-ylsulfanyl)ethyl] intermediate with cyclohexanecarboxylic acid or its derivatives under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. The process typically includes:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxan-4-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The oxan-4-ylsulfanyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

    Sulfoxides and sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted derivatives: From substitution reactions.

Scientific Research Applications

N-[2-(oxan-4-ylsulfanyl)ethyl]cyclohexanecarboxamide has several applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes involving sulfur-containing compounds.

    Medicine: As a candidate for drug development due to its unique structural features.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The oxan-4-ylsulfanyl group may interact with enzymes or receptors, modulating their activity. The carboxamide group may also play a role in binding to target proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antimelanoma Research

Compound 9 (N-[2-[(4-Hydroxyphenyl)thiol]ethyl]cyclohexanecarboxamide) :

  • Structure : Replaces the oxan-4-ylsulfanyl group with a 4-hydroxyphenylthiol moiety.
  • Activity: Demonstrated selective antimelanoma activity against six cell lines, with minimal cytotoxicity in non-melanotic SK-Mel-24 and ovarian cell lines.
  • Mechanism: Acts as a prodrug, oxidizing to an o-quinone that reacts with sulfhydryl-containing enzymes, disrupting cell proliferation.
  • Lipophilicity : Increased lipophilicity (logP) correlated with enhanced activity.

Compound 15 (N-[3-[(4-Hydroxyphenyl)thiol]propyl]cyclohexanecarboxamide) :

  • Structure : Extends the carbon chain between sulfur and nitrogen to three atoms.
  • Activity: Exhibited superior antimelanoma activity (comparable to cisplatin) and retained selectivity.
  • Key Insight : Chain elongation improved bioavailability and target engagement.

Comparison with Target Compound :

Feature Target Compound Compound 9 Compound 15
Sulfur Group Oxan-4-ylsulfanyl 4-Hydroxyphenylthiol 4-Hydroxyphenylthiol
Spacer Ethyl Ethyl Propyl
Lipophilicity Moderate (oxane reduces logP) High (aromatic thiol) Highest (longer chain)
Activity Not reported Moderate antimelanoma High antimelanoma
Serotonin Receptor Ligands

WAY-100635 (N-[2-[4-(2-Methoxyphenyl)piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide) :

  • Structure : Incorporates a 2-methoxyphenylpiperazine group instead of oxan-4-ylsulfanyl.
  • Activity : Potent 5-HT1A receptor antagonist (Ki < 1 nM). Neutral antagonists like WAY-100635 inhibit bladder contractions and increase bladder capacity in rats .
  • Pharmacokinetics : Radiolabeled versions (e.g., 11C-WAY-100635) are used for PET imaging of 5-HT1A receptors .

18F-FCWAY and 18F-Mefway :

  • Structure : Fluorine-labeled derivatives of WAY-100635 with modified substituents (e.g., fluoromethyl or methoxy groups).
  • Activity : Used for quantifying 5-HT1A receptors in humans. 18F-Mefway shows higher metabolic stability than 18F-FCWAY .

Comparison with Target Compound :

Feature Target Compound WAY-100635 18F-FCWAY/18F-Mefway
Key Substituent Oxan-4-ylsulfanyl 2-Methoxyphenylpiperazine Fluorinated moieties
Target Unknown 5-HT1A receptor 5-HT1A receptor
Application Undefined Neurological studies PET imaging
Metabolic Stability Likely high (thioether + oxane) Moderate (piperazine) 18F-Mefway > 18F-FCWAY
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The oxan-4-ylsulfanyl group in the target compound likely reduces logP compared to aromatic thiols (e.g., Compound 9) but increases it relative to polar piperazine derivatives (e.g., WAY-100635).
  • Solubility : The oxane ring may improve aqueous solubility relative to purely aromatic analogs.

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